molecular formula C11H14FN3O B11884991 1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one

1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one

Katalognummer: B11884991
Molekulargewicht: 223.25 g/mol
InChI-Schlüssel: QFFPNWKFVMGXIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one is a synthetic organic compound with a unique structure that combines a fluorinated aromatic ring and a piperazine moiety

Vorbereitungsmethoden

The synthesis of 1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of an aromatic amine, followed by the formation of the piperazine ring. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.

Analyse Chemischer Reaktionen

1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired product.

Wissenschaftliche Forschungsanwendungen

1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, while the piperazine moiety contributes to its overall stability and solubility. These interactions can modulate various biological pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one can be compared with other similar compounds, such as:

    4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester: This compound shares a similar fluorinated aromatic ring but differs in its functional groups, leading to distinct chemical and biological properties.

    4-Fluorophenylboronic acid: While this compound also contains a fluorinated aromatic ring, its boronic acid group imparts different reactivity and applications.

The uniqueness of this compound lies in its combination of a fluorinated aromatic ring and a piperazine moiety, which provides a versatile platform for various chemical modifications and applications.

Eigenschaften

Molekularformel

C11H14FN3O

Molekulargewicht

223.25 g/mol

IUPAC-Name

1-(4-amino-2-fluorophenyl)-4-methylpiperazin-2-one

InChI

InChI=1S/C11H14FN3O/c1-14-4-5-15(11(16)7-14)10-3-2-8(13)6-9(10)12/h2-3,6H,4-5,7,13H2,1H3

InChI-Schlüssel

QFFPNWKFVMGXIG-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(C(=O)C1)C2=C(C=C(C=C2)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.